1H-Pyrazole-1-butanamide, 4-nitro-N-(4-pyridinylmethyl)-
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Overview
Description
4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a pyridine ring attached to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Formation of the Butanamide Chain: The butanamide chain can be synthesized by reacting butanoyl chloride with an amine.
Coupling Reaction: Finally, the nitro-substituted pyrazole and the butanamide chain are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions to form various oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-(4-AMINO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, which may be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-AMINO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE: A reduced form of the compound with an amino group instead of a nitro group.
4-(4-CHLORO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE: A halogenated derivative with a chlorine atom instead of a nitro group.
Uniqueness
4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE is unique due to the presence of the nitro group, which imparts specific electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and drugs.
Properties
Molecular Formula |
C13H15N5O3 |
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Molecular Weight |
289.29 g/mol |
IUPAC Name |
4-(4-nitropyrazol-1-yl)-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C13H15N5O3/c19-13(15-8-11-3-5-14-6-4-11)2-1-7-17-10-12(9-16-17)18(20)21/h3-6,9-10H,1-2,7-8H2,(H,15,19) |
InChI Key |
RPGBOSOPTRXHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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